molecular formula C8H6BrFO3S B14126706 2-(2-bromoacetyl)-Benzenesulfonyl fluoride

2-(2-bromoacetyl)-Benzenesulfonyl fluoride

Cat. No.: B14126706
M. Wt: 281.10 g/mol
InChI Key: PPFFOIZDQXTZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromoacetyl)-Benzenesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a bromoacetyl group attached to a benzenesulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromoacetyl)-Benzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl fluoride with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:

[ \text{Benzenesulfonyl fluoride} + \text{Bromoacetyl bromide} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is maintained at a moderate level to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified using techniques such as distillation or recrystallization to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromoacetyl)-Benzenesulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

    Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new chemical bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and reaction conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.

Scientific Research Applications

2-(2-bromoacetyl)-Benzenesulfonyl fluoride has a wide range of applications in scientific research, including:

    Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein modification, providing insights into biochemical pathways and mechanisms.

    Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-bromoacetyl)-Benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bromoacetyl bromide: A related compound with similar reactivity, used in organic synthesis.

    Benzenesulfonyl chloride: Another sulfonyl compound with different reactivity and applications.

    2-bromoacetyl chloride: A compound with similar functional groups but different chemical properties.

Uniqueness

2-(2-bromoacetyl)-Benzenesulfonyl fluoride is unique due to the presence of both a bromoacetyl group and a benzenesulfonyl fluoride moiety

Properties

Molecular Formula

C8H6BrFO3S

Molecular Weight

281.10 g/mol

IUPAC Name

2-(2-bromoacetyl)benzenesulfonyl fluoride

InChI

InChI=1S/C8H6BrFO3S/c9-5-7(11)6-3-1-2-4-8(6)14(10,12)13/h1-4H,5H2

InChI Key

PPFFOIZDQXTZNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.